![molecular formula C7H18IN5O2 B035486 3-[[amino(nitramido)methylidene]amino]propyl-trimethylazanium iodide CAS No. 101710-60-5](/img/structure/B35486.png)
3-[[amino(nitramido)methylidene]amino]propyl-trimethylazanium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ammonium, (3-(3-nitroguanidino)propyl)trimethyl-, iodide is a quaternary ammonium compound with the molecular formula C7H18IN5O2 This compound is known for its unique chemical structure, which includes a nitroguanidino group attached to a propyl chain, further connected to a trimethylammonium group The iodide ion serves as the counterion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (3-(3-nitroguanidino)propyl)trimethyl-, iodide typically involves the reaction of 3-(3-nitroguanidino)propylamine with trimethylamine in the presence of an iodide source. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound. The reaction can be represented as follows:
3-(3-nitroguanidino)propylamine+trimethylamine+iodide source→Ammonium, (3-(3-nitroguanidino)propyl)trimethyl-, iodide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
化学反应分析
Types of Reactions
Ammonium, (3-(3-nitroguanidino)propyl)trimethyl-, iodide can undergo various chemical reactions, including:
Oxidation: The nitroguanidino group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The iodide ion can be substituted with other anions through ion exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Ion exchange resins or other halide salts can facilitate the substitution of the iodide ion.
Major Products Formed
Oxidation: Products may include oxidized derivatives of the nitroguanidino group.
Reduction: The primary product is the corresponding amine derivative.
Substitution: The major product is the quaternary ammonium compound with a different counterion.
科学研究应用
Ammonium, (3-(3-nitroguanidino)propyl)trimethyl-, iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a phase transfer catalyst.
Biology: Investigated for its potential antimicrobial properties and interactions with biological membranes.
Medicine: Explored for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of Ammonium, (3-(3-nitroguanidino)propyl)trimethyl-, iodide involves its interaction with biological membranes and proteins. The quaternary ammonium group can disrupt membrane integrity, leading to cell lysis. The nitroguanidino group may interact with specific molecular targets, affecting cellular processes. The exact pathways and molecular targets are subjects of ongoing research.
相似化合物的比较
Similar Compounds
N,N,N-Trimethyl-3-(3-nitroguanidino)propan-1-aminium: Similar structure but with different counterions.
Trimethyl-1-propanaminium iodide: Lacks the nitroguanidino group.
Quaternized chitosan derivatives: Polymers with quaternary ammonium groups.
Uniqueness
Ammonium, (3-(3-nitroguanidino)propyl)trimethyl-, iodide is unique due to the presence of both the nitroguanidino and quaternary ammonium groups. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
101710-60-5 |
|---|---|
分子式 |
C7H18IN5O2 |
分子量 |
331.16 g/mol |
IUPAC 名称 |
3-[[amino(nitramido)methylidene]amino]propyl-trimethylazanium;iodide |
InChI |
InChI=1S/C7H18N5O2.HI/c1-12(2,3)6-4-5-9-7(8)10-11(13)14;/h4-6H2,1-3H3,(H3,8,9,10);1H/q+1;/p-1 |
InChI 键 |
DSUQYGWLXGSJPZ-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)CCCN=C(N)N[N+](=O)[O-].[I-] |
规范 SMILES |
C[N+](C)(C)CCCN=C(N)N[N+](=O)[O-].[I-] |
同义词 |
3-[(amino-nitramido-methylidene)amino]propyl-trimethyl-azanium iodide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





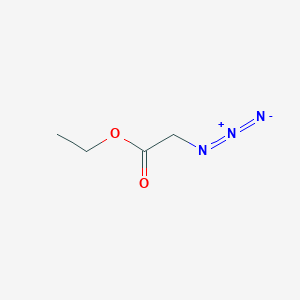
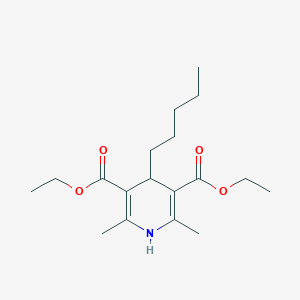
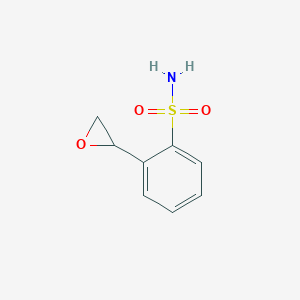
![2/'-Phenyl-4,5-dihydro-[2,5/']bioxazolyl](/img/structure/B35416.png)
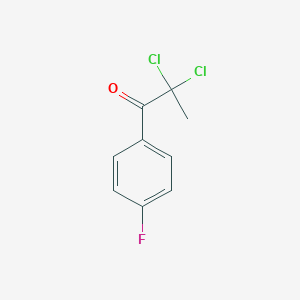
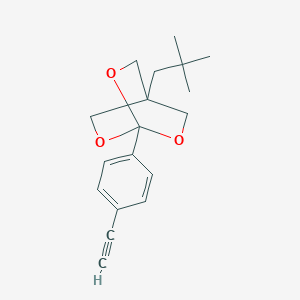
![4-Imidazo[1,2-a]pyrimidin-2-ylbenzonitrile](/img/structure/B35426.png)
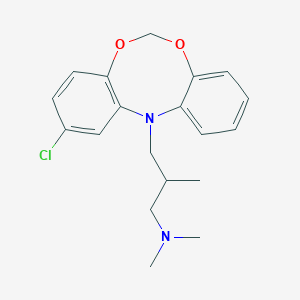


![3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B35432.png)
